![molecular formula C21H24N2O4 B256300 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione](/img/structure/B256300.png)
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease.
Mecanismo De Acción
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione works by blocking the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease. By blocking the activity of this receptor, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione helps to improve cognitive function and reduce the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to improve cognitive function. It also reduces the accumulation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the brain, which can help to improve cognitive function and reduce the risk of developing Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied in both preclinical and clinical settings, so there is a lot of data available on its effects. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has a well-defined mechanism of action, which makes it easier to study. However, one limitation of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it is a drug that is used to treat Alzheimer's disease, so it may not be relevant to other areas of research.
Direcciones Futuras
There are several future directions for research on 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione. One area of research is to investigate its potential use in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, particularly in patients with mild cognitive impairment.
Métodos De Síntesis
The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione involves several steps, including the reaction of 1-adamantylamine with 1,3-benzodioxol-5-carboxylic acid, followed by the addition of acetic anhydride and pyrrolidine. The resulting compound is then purified and crystallized to yield 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been extensively studied in both preclinical and clinical settings. In preclinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is thought to contribute to the development of Alzheimer's disease. In clinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and activities of daily living in patients with moderate to severe Alzheimer's disease.
Propiedades
Nombre del producto |
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione |
---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N2O4/c24-19-7-16(22-21-8-12-3-13(9-21)5-14(4-12)10-21)20(25)23(19)15-1-2-17-18(6-15)27-11-26-17/h1-2,6,12-14,16,22H,3-5,7-11H2 |
Clave InChI |
GPOJSKQHJASXNG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.